Methyl 11-oxododecanoate
Description
Methyl 11-oxododecanoate (C₁₃H₂₄O₃) is a methyl ester of 11-oxododecanoic acid, characterized by a 12-carbon aliphatic chain with a ketone group at the 11th position and a methyl ester group at the terminal carboxyl. This compound is structurally significant due to its functionalization (oxo group), which enhances its polarity and reactivity compared to saturated fatty acid esters.
Properties
CAS No. |
83993-00-4 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 11-oxododecanoate |
InChI |
InChI=1S/C13H24O3/c1-12(14)10-8-6-4-3-5-7-9-11-13(15)16-2/h3-11H2,1-2H3 |
InChI Key |
CWXGVMBXYAXQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of 11-hydroxy dodecanoic acid followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-oxododecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.
Major Products Formed
Oxidation: 11-oxododecanoic acid.
Reduction: 11-hydroxy dodecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 11-oxododecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of methyl 11-oxododecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 11-oxododecanoate with structurally related esters, focusing on molecular properties, functional groups, and applications.
Key Observations :
Functional Group Impact: The ketone group in this compound increases its polarity and reactivity compared to saturated esters like Methyl dodecanoate, making it more suitable for applications requiring hydrogen bonding or nucleophilic reactions. Halogenated (e.g., iodine in Ethyl 11-iodoundecanoate) and azide derivatives exhibit specialized reactivity for pharmaceutical or bioconjugation uses, whereas this compound’s ketone may favor oxidation or condensation reactions .
Structural Effects: Branching (e.g., Methyl 11-methyldodecanoate) reduces crystallinity and improves solubility in non-polar media, whereas linear esters like Methyl dodecanoate are more thermally stable . The oxo group in this compound likely lowers its volatility compared to non-functionalized esters, similar to how azide or iodine substituents alter physical properties .
Ethyl 11-iodoundecanoate is synthesized via halogenation of undecanoic acid derivatives, suggesting analogous pathways for functionalized esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
